molecular formula C14H19N3O B14750506 6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one CAS No. 888226-98-0

6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B14750506
CAS No.: 888226-98-0
M. Wt: 245.32 g/mol
InChI Key: GTJYFOUTBGWKRK-UHFFFAOYSA-N
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Description

6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that features a piperazine ring fused to an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the aza-Michael addition between a protected diamine and an in situ generated sulfonium salt . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale synthesis using the aforementioned cyclization techniques, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can modify the compound’s activity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol derivative, while substitution could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For example, it may act on the central nervous system by modulating neurotransmitter receptors or ion channels. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

888226-98-0

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C14H19N3O/c1-16-6-8-17(9-7-16)12-2-3-13-11(10-12)4-5-15-14(13)18/h2-3,10H,4-9H2,1H3,(H,15,18)

InChI Key

GTJYFOUTBGWKRK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)C(=O)NCC3

Origin of Product

United States

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